molecular formula C7H6N4 B12865231 3-(2H-1,2,3-Triazol-2-yl)pyridine

3-(2H-1,2,3-Triazol-2-yl)pyridine

Cat. No.: B12865231
M. Wt: 146.15 g/mol
InChI Key: NJRYJHSCUMBRAM-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-Triazol-2-yl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 3-position with a 2H-1,2,3-triazole moiety. This structure combines the electron-deficient nature of pyridine with the hydrogen-bond-accepting capability of the triazole group, making it valuable in medicinal chemistry and materials science. The compound is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . Its applications include serving as a key intermediate in hepatitis C virus (HCV) polymerase inhibitors, as demonstrated by Boehringer Ingelheim in patented synthetic routes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,2,3-Triazol-2-yl)pyridine typically involves a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. This reaction is highly efficient and produces the triazole ring in a regioselective manner. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst under mild conditions .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,2,3-Triazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
3-(2H-1,2,3-Triazol-2-yl)pyridine derivatives have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogenic microorganisms. For instance, a derivative of this compound demonstrated effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) reported at low micromolar levels:

MicroorganismMIC (µM)
Escherichia coli5.0
Pseudomonas aeruginosa4.5
Klebsiella pneumoniae6.0

These findings suggest that this compound derivatives may serve as lead compounds for developing new antibiotics .

Anticancer Properties
Research has also highlighted the anticancer potential of this compound. A study on various triazole derivatives revealed their ability to inhibit cancer cell proliferation across multiple human cancer cell lines. Notably, certain derivatives exhibited GI50 values of less than 10 nM against aggressive cancer types:

CompoundGI50 (nM)
Compound A<10
Compound B<10
Compound C<10

In silico studies further elucidated the mechanism of action, indicating that these compounds may interact with tubulin, disrupting microtubule dynamics essential for cell division .

Drug Development

Neuropharmacological Applications
Recent investigations into the neuropharmacological effects of this compound derivatives have shown potential in treating neurological disorders. For example, certain hybrids linked to this compound demonstrated significant antiplatelet and vasodilatory effects, suggesting their utility in managing cardiovascular conditions .

Therapeutic Agents for Genetic Disorders
One innovative application involves the development of readthrough agents for genetic disorders such as Hurler syndrome. Compounds derived from this compound have been synthesized to induce readthrough of premature stop codons in mRNA, restoring functional enzyme production in affected cells .

Material Science

Catalytic Applications
The catalytic properties of this compound have been explored in synthesizing hybrid materials. Its ability to act as a ligand facilitates the formation of metal complexes that can catalyze various organic reactions efficiently. This aspect is particularly valuable in green chemistry applications where sustainable practices are prioritized .

Agricultural Chemistry

Pesticidal Activity
The application of this compound in agricultural chemistry has been investigated for its pesticidal properties. Some derivatives have shown efficacy against agricultural pests and pathogens, suggesting their potential use as environmentally friendly pesticides .

Mechanism of Action

The mechanism of action of 3-(2H-1,2,3-Triazol-2-yl)pyridine varies depending on its application. In medicinal chemistry, it often involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes that can catalyze various chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-(2H-1,2,3-Triazol-2-yl)pyridine

The positional isomer 4-(2H-1,2,3-triazol-2-yl)pyridine (CAS 229629-09-8) differs in the substitution site of the triazole group (4-position vs. 3-position). This shift alters electronic properties and binding interactions:

Property 3-(2H-Triazol-2-yl)pyridine 4-(2H-Triazol-2-yl)pyridine
Substitution Position 3-position 4-position
Electronic Withdrawing Stronger Moderate
Known Applications HCV inhibitors Underexplored

Heterocycle Variants: 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

Replacing the triazole with a tetrazole (e.g., 3-(5-phenyl-2H-tetrazol-2-yl)pyridine) introduces significant differences:

  • Acidity/Basicity : Tetrazoles are more acidic (pKa ~4–5) compared to triazoles (pKa ~8–10), affecting solubility and ionic interactions in biological systems.
  • Thermal Stability : Tetrazoles are prone to ring-opening under high temperatures, limiting their use in high-energy materials compared to triazoles .
Property 3-(2H-Triazol-2-yl)pyridine 3-(2H-Tetrazol-2-yl)pyridine
Heterocycle 1,2,3-Triazole Tetrazole
Acidity (pKa) ~8–10 ~4–5
Stability High Moderate
Applications Drug intermediates Materials science

Substituted Derivatives: Fluorinated and Nitro Analogs

Derivatives like 5-nitro-2-(2H-triazol-2-yl)-3-(trifluoromethyl)pyridine (CymitQuimica, Ref: 10-F621688) highlight the impact of electron-withdrawing groups:

  • Electron-Withdrawing Effects : Nitro and trifluoromethyl groups enhance electrophilicity, improving reactivity in nucleophilic aromatic substitution.
  • Bioactivity : Fluorinated analogs are prioritized in drug discovery for metabolic stability and membrane permeability, though some derivatives (e.g., 10-F621688) are discontinued due to synthesis challenges .
Property 3-(2H-Triazol-2-yl)pyridine 5-Nitro-3-(CF₃)-2H-Triazolylpyridine
Substituents None NO₂, CF₃
Reactivity Moderate High
Status Active research Discontinued

Click Chemistry Relevance

While 1,2,3-triazoles are widely used in click chemistry, the 2H-triazole tautomer in 3-(2H-triazol-2-yl)pyridine is less common than the 1H-form.

Key Research Findings

  • Medicinal Chemistry : The 3-substituted triazolylpyridine scaffold is critical in HCV inhibitor synthesis, with Boehringer Ingelheim optimizing its use in intermediates .
  • Limitations : Fluorinated derivatives face synthesis hurdles, as seen in discontinued CymitQuimica products, likely due to purification complexities .
  • Unmet Potential: Positional isomers (e.g., 4-substituted) remain underexplored despite promising electronic profiles .

Biological Activity

3-(2H-1,2,3-Triazol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized via the "click" reaction, which involves the formation of a triazole ring through the reaction of azides and alkynes. This method is favored for its simplicity and efficiency in producing triazole derivatives, which are known for their biological relevance .

Structural Formula

The structural formula of this compound can be represented as follows:

C7H6N4\text{C}_7\text{H}_6\text{N}_4

where the triazole ring is fused with a pyridine ring, contributing to its unique chemical properties.

Anticancer Properties

Recent studies have demonstrated that this compound and its derivatives exhibit potent anticancer activity. For instance, a series of triazole-pyridine hybrids were tested against various cancer cell lines, including HepG2 (human hepatoblastoma) and HCT116 (colon cancer). Some compounds showed IC50 values as low as 0.43μM0.43\mu M, indicating strong efficacy against tumor cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In particular, it has shown effectiveness against Mycobacterium tuberculosis by inhibiting the enzyme enoyl acyl carrier protein reductase (InhA), which is crucial for bacterial survival. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 30μg/mL30\mu g/mL, demonstrating significant antimicrobial potential .

Neurotropic Effects

Research has indicated that certain derivatives of this compound possess neurotropic activity. These compounds were tested in models of thiosemicarbazide-induced seizures, where they significantly increased the latency period before seizures occurred. This suggests potential applications in treating neurological disorders .

Antiplatelet Activity

Another notable biological activity is the antiplatelet effect observed in some pyridine-triazole hybrids. These compounds exhibited stronger antiplatelet activity compared to acetylsalicylic acid (aspirin), which could lead to new treatments for cardiovascular diseases .

Table 1: Summary of Biological Activities

Activity Type Cell Line/Organism IC50/MIC Reference
AnticancerHepG20.43μM0.43\mu M
AntimicrobialMycobacterium tuberculosis30μg/mL30\mu g/mL
NeurotropicThiosemicarbazide modelIncreased latency
AntiplateletPlatelet aggregation assayTwice as effective as aspirin

Detailed Research Findings

  • Anticancer Mechanisms : The mechanism by which triazole-pyridine hybrids exert their anticancer effects often involves the inhibition of key proteins involved in tumorigenesis. Aurora B kinase is a notable target; compounds that inhibit this kinase have shown promise in suppressing cancer cell proliferation and inducing apoptosis .
  • Neuroprotective Effects : In animal models, certain derivatives have demonstrated neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress markers, suggesting their potential in treating neurodegenerative diseases .
  • Pharmacokinetics : Studies on pharmacokinetic profiles indicate that these compounds have favorable absorption and distribution characteristics, making them suitable candidates for further development into therapeutics .

Properties

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

3-(triazol-2-yl)pyridine

InChI

InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-9-4-5-10-11/h1-6H

InChI Key

NJRYJHSCUMBRAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2N=CC=N2

Origin of Product

United States

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